molecular formula C37H42Cl2N4O2Sn-4 B610562 C37H42Cl2N4O2Sn CAS No. 284041-10-7

C37H42Cl2N4O2Sn

Cat. No.: B610562
CAS No.: 284041-10-7
M. Wt: 764.4 g/mol
InChI Key: XRJWACZWBZYJTB-HQTZEDFWSA-K
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Preparation Methods

The synthesis of rostaporfin involves the preparation of tin ethyl etiopurpurin. The synthetic route typically includes the following steps:

Industrial production methods for rostaporfin are designed to ensure high purity and yield. These methods often involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rostaporfin involves its activation by light in the presence of oxygen. Upon activation, rostaporfin transitions from its ground state to an excited singlet state. This excited state then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS induce apoptosis and necrosis in targeted cells, leading to their destruction .

The molecular targets of rostaporfin include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS generated during photodynamic therapy. The pathways involved in this process include the activation of apoptotic signaling cascades and the disruption of cellular membranes .

Comparison with Similar Compounds

Rostaporfin is compared with other similar compounds such as:

Rostaporfin’s uniqueness lies in its specific efficiency of ROS generation, absorption wavelength, and chemical structure, which make it particularly effective in certain therapeutic applications .

Properties

CAS No.

284041-10-7

Molecular Formula

C37H42Cl2N4O2Sn-4

Molecular Weight

764.4 g/mol

IUPAC Name

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1

InChI Key

XRJWACZWBZYJTB-HQTZEDFWSA-K

SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5[C@]([C@@H](C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SnET2;  Sn(IV) etiopurpurin;  Purlytin;  tin ethyl etiopurpurin dichloride;  tin etiopurpurin dichloride;  Trademarks: Photrex;  Purlytin;  REM-001;  REM 001;  REM001; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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